Gastrin-Releasing Peptide, human - 93755-85-2

Gastrin-Releasing Peptide, human

Catalog Number: EVT-242672
CAS Number: 93755-85-2
Molecular Formula: C208H336N74O44S3
Molecular Weight: 2859.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source: GRP was initially isolated from porcine stomach extracts [].

Classification: GRP belongs to the Bombesin-like peptide family [].

  • Cancer Research: GRP receptors are overexpressed in various cancers, including prostate, breast, lung, and pancreatic cancer. This overexpression makes GRP a potential target for diagnostic imaging, targeted therapy, and understanding cancer progression [, , , , , , , , , , , , , , ].

  • Neurological Research: GRP is involved in mediating itch sensation in the spinal and trigeminal somatosensory systems. Understanding GRP's function in these pathways provides insights into developing treatments for chronic itch [, , ].

  • Physiological Research: GRP regulates various physiological processes like gastric acid secretion, smooth muscle contraction, and hormone release. Research focuses on understanding its role in normal physiological function and dysregulation in disease states [, , , , ].

Synthesis Analysis
  • Solid-phase peptide synthesis (SPPS): This is the most common method for synthesizing GRP and its analogs [, , ]. SPPS allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The process involves cycles of deprotection, coupling, and washing steps, ultimately yielding the desired peptide sequence.

  • Recombinant DNA technology: This technique involves cloning the GRP gene into a suitable expression vector and expressing the peptide in a host organism like bacteria or yeast [].

Molecular Structure Analysis
  • Hydrolysis: Peptide bonds in GRP can be hydrolyzed by enzymes like peptidases or by strong acids/bases under extreme conditions. This degradation pathway is a significant consideration for in vivo applications [, ].

  • Conjugation reactions: GRP can be conjugated to various molecules like chelators, fluorophores, or cytotoxic agents for developing targeted imaging agents or therapeutic conjugates [, , , ].

Mechanism of Action
  • Cellular Responses: IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to various cellular responses, including cell proliferation, differentiation, hormone release, and smooth muscle contraction [, ].

Physical and Chemical Properties Analysis

Cancer Research:

  • Tumor Imaging: Radiolabeled GRP analogs, such as those labeled with 68Ga, 111In, or 99mTc, have been developed and investigated for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging of GRPR-expressing tumors [, , , , , ]. This allows for the non-invasive detection, localization, and staging of GRPR-positive cancers.

  • Targeted Therapy: GRP receptor antagonists and GRP-drug conjugates are being investigated for their potential to deliver cytotoxic agents specifically to GRPR-expressing tumor cells. This approach aims to enhance therapeutic efficacy while minimizing off-target toxicity [, , , , ]. Examples include:

    • Peptide-drug conjugates: GRP analogs linked to cytotoxic drugs like daunorubicin [].
    • Radioligand therapy: Utilizing radiolabeled GRP analogs, such as those labeled with 177Lu, to deliver targeted radiation to GRPR-positive tumor cells [, , ].

Neurological Research:

  • Itch Mechanisms: GRP and its receptor (GRPR) are crucial mediators of itch sensation in the spinal and trigeminal systems. Studies using GRP and its analogs help elucidate the neural circuits and molecular mechanisms underlying both acute and chronic itch [, , ]. This research is essential for developing targeted therapies for chronic itch conditions.
Applications
  • Physiological Studies: GRP is used as a pharmacological tool to study its physiological roles in regulating gastric acid secretion, smooth muscle contraction, and hormone release [, , , ].

  • Biomarker Development: GRP and its related peptides are being explored as potential biomarkers for various cancers. For example, GRP carboxy-terminal extension peptides (CTEPs) are being investigated as potential tumor markers [].

Bombesin

Compound Description: Bombesin is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). It exhibits a wide range of biological activities, including stimulating the release of gastrointestinal hormones, regulating smooth muscle contraction, and promoting cell growth. Bombesin has been extensively studied for its role in cancer development and progression. [, ]

Relevance: Bombesin shares significant structural homology with Gastrin-Releasing Peptide, human, particularly in the C-terminal region, which is crucial for receptor binding and biological activity. Both peptides bind to Gastrin-Releasing Peptide receptors (GRPR) with high affinity. [, ]

Neuromedin B

Compound Description: Neuromedin B is a 10-amino acid peptide that belongs to the bombesin-like peptide family. It is widely distributed in the central nervous system and gastrointestinal tract. Neuromedin B binds to a specific subtype of bombesin receptors known as neuromedin B receptors (NMBR). [, ]

Ranatensin a

Compound Description: Ranatensin a is a 13-amino acid peptide isolated from the skin of the frog Rana pipiens. It is another member of the bombesin-like peptide family and exhibits biological activities similar to bombesin. []

Relevance: Ranatensin a is structurally related to Gastrin-Releasing Peptide, human, by virtue of belonging to the same family of bombesin-like peptides. These peptides share a conserved C-terminal amino acid sequence, explaining their overlapping biological functions and their ability to bind to bombesin receptors. []

Compound Description: Gastrin-Releasing Peptide, human, carboxy-terminal extension peptides (CTEPs) are peptides derived from the C-terminal region of the pro-Gastrin-Releasing Peptide precursor. They have been investigated as potential tumor markers. []

Relevance: CTEPs are structurally related to Gastrin-Releasing Peptide, human, as they are fragments derived from the same precursor molecule. These peptides may share some structural similarities with the mature Gastrin-Releasing Peptide, but their biological activities and receptor interactions might differ. []

Compound Description: [D-Phe6, β-Ala11, Phe13, Nle14] Bn (6–14) is a synthetic analog of bombesin designed for enhanced stability and receptor-binding affinity. It acts as a potent agonist of the Gastrin-Releasing Peptide receptor (GRPR). []

Relevance: This synthetic analog is structurally related to Gastrin-Releasing Peptide, human, as it mimics the key structural features of bombesin, a peptide with high homology to Gastrin-Releasing Peptide. The modifications introduced in this analog aim to improve its stability and optimize its interaction with the GRPR. []

PD176252

Compound Description: PD176252, [(S)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-a-methyl-a-[[-(4-nitrophenyl)amino]carbonyl]amino-1H-indole-3-propanamide], is a non-peptide antagonist of the gastrin-releasing peptide/neuromedin B receptors (BB1/BB2). [, ]

Relevance: Although classified as a BB1/BB2 receptor antagonist, PD176252 has been shown to act as a potent agonist of human formyl-peptide receptors (FPRs). This unexpected activity highlights the potential for cross-reactivity and off-target effects of compounds targeting the bombesin-like peptide family, including Gastrin-Releasing Peptide, human. [, ]

PD168368

Compound Description: PD168368, [(S)-a-methyl-a-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl) cyclohexyl]methyl]-1H-indole-3-propanamide], is another non-peptide antagonist of the gastrin-releasing peptide/neuromedin B receptors (BB1/BB2), similar to PD176252. []

Relevance: Similar to PD176252, PD168368 displays unexpected agonist activity towards FPRs, emphasizing the potential for cross-reactivity and off-target effects of compounds designed to target receptors within the bombesin-like peptide family, which includes Gastrin-Releasing Peptide, human. []

A-71623

Compound Description: A-71623, [Boc-Trp-Lys(ε-N-2-methylphenylaminocarbonyl)-Asp-(N-methyl)-Phe-NH2], is a cholecystokinin-1 receptor agonist. []

Relevance: A-71623 has been identified as a mixed FPR1/FPR2 agonist, demonstrating its ability to interact with receptors outside its primary target. This finding further underscores the potential for off-target effects and cross-reactivity among ligands targeting GPCRs, including Gastrin-Releasing Peptide, human. []

Properties

CAS Number

93755-85-2

Product Name

Gastrin-Releasing Peptide, human

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide

Molecular Formula

C208H336N74O44S3

Molecular Weight

2859.4 g/mol

InChI

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)

InChI Key

BQLVLLVGFUIFFK-OXSGATHOSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N

Synonyms

PKC ζ pseudosubstrate

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.